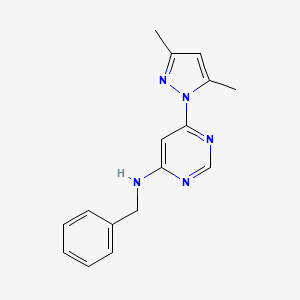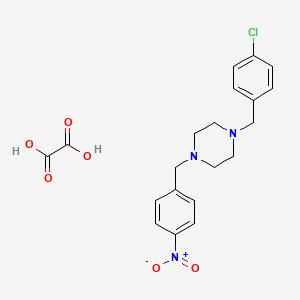![molecular formula C25H24N6O B5152186 1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, commonly known as DPTP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate various physiological and biochemical processes in the body, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of DPTP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. This includes the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways, which can help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
DPTP has been shown to have a range of biochemical and physiological effects in the body. These include the inhibition of pro-inflammatory cytokines, the activation of antioxidant pathways, and the modulation of various signaling pathways involved in cellular proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPTP in lab experiments is its ability to modulate multiple pathways in the body, making it a versatile tool for studying various physiological and biochemical processes. However, one of the limitations of using DPTP is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on DPTP. These include further studies on its potential therapeutic applications in various diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of new and improved synthesis methods for DPTP, which could help to increase its availability for research purposes.
Synthesemethoden
The synthesis of DPTP involves the reaction of diphenylmethane with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of piperazine. The resulting compound is then purified through a series of chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DPTP has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. Some of the most promising areas of research include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cardiovascular diseases.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c32-25(22-11-13-23(14-12-22)31-19-26-27-28-31)30-17-15-29(16-18-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASXBUUNPZFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(diphenylmethyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)



![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152136.png)
![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)



![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)